molecular formula C12H18O4 B3265866 Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate CAS No. 412019-00-2

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

Cat. No.: B3265866
CAS No.: 412019-00-2
M. Wt: 226.27 g/mol
InChI Key: PVDZUTCSPFWTCE-UHFFFAOYSA-N
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Description

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a bicyclic ketoester characterized by a cyclohexane ring substituted with two methyl groups at the 4-position and an oxo group at the 2-position. The ethyl ester group at the 2-oxoacetate moiety enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry. This compound is typically synthesized via cyclodimerization or condensation reactions, as evidenced by its preparation through silica gel chromatography (20% EtOAc/hexane) after Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters . Its structural complexity and functional groups render it valuable for pharmaceutical and materials science applications.

Properties

IUPAC Name

ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-4-16-11(15)10(14)8-5-6-12(2,3)7-9(8)13/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDZUTCSPFWTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-oxocyclohexanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding diols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various esters and amides.

Scientific Research Applications

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical transformations, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate with analogous compounds, focusing on structural features, physicochemical properties, and biological activities.

Cyclohexane Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications Reference(s)
Ethyl 2-(4-oxocyclohexyl)acetate C₁₀H₁₆O₃ 4-oxocyclohexyl, ethyl ester 184.23 Intermediate in drug synthesis; high GI absorption predicted
Methyl 2-(2-oxocyclohexyl)acetate C₉H₁₄O₃ 2-oxocyclohexyl, methyl ester 170.21 Used in GSK-3 inhibitor synthesis
Target compound C₁₂H₁₈O₅ 4,4-dimethyl-2-oxocyclohexyl, ethyl ester 242.27 Enhanced steric hindrance; potential for rigid scaffold design

Key Differences :

  • The ethyl ester group (vs. methyl in methyl 2-(2-oxocyclohexyl)acetate) improves lipophilicity, aiding membrane permeability .
Aryl and Heteroaryl Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity Reference(s)
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate C₁₁H₁₂O₄ 4-methoxyphenyl 208.21 Marine natural product; antioxidant potential
Ethyl 2-(4-fluoro-1H-indol-3-yl)-2-oxoacetate C₁₂H₁₀FNO₃ 4-fluoroindole 259.22 Anticancer activity (IC₅₀: 0.09–0.65 μM)
Ethyl 2-(6-nitro-3-indolyl)-2-oxoacetate C₁₂H₁₀N₂O₅ 6-nitroindole 262.22 Research chemical; fluorescence applications
Target compound C₁₂H₁₈O₅ 4,4-dimethyl-2-oxocyclohexyl 242.27 Limited bioactivity data; structural analog of kinase inhibitors

Key Differences :

  • Aromatic systems (e.g., indole, phenyl) in analogs enable π-π stacking interactions, which are absent in the target compound’s aliphatic cyclohexane ring.
  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the electron-donating methyl groups in the target compound.
Hydrazinyl and Amino Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight Applications Reference(s)
Ethyl 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetate C₁₆H₁₅N₂O₇ Coumarin-hydrazinyl hybrid 347.30 Antidiabetic (PPARγ agonism)
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C₁₁H₁₃NO₄ 4-methoxyanilino 223.23 Pharmaceutical intermediate
Target compound C₁₂H₁₈O₅ Cyclohexyl-ketoester 242.27 Limited ADME data; potential for CNS drug design

Key Differences :

  • Hydrazinyl and amino groups in analogs facilitate hydrogen bonding, enhancing solubility and target binding (e.g., PPARγ agonism in ).
  • The target compound’s cyclohexyl group may confer metabolic stability due to reduced oxidative metabolism compared to aryl amines .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Ethyl 2-(4-oxocyclohexyl)acetate Ethyl 2-(4-fluoro-3-indolyl)-2-oxoacetate
LogP ~2.5 (predicted) 1.8 2.9
TPSA (Ų) 65.6 54.4 75.6
Water Solubility Low Moderate Low
BBB Permeability Moderate High Low

Notes:

  • The target compound’s higher TPSA (due to two ketone groups) reduces blood-brain barrier (BBB) penetration compared to simpler esters like ethyl 2-(4-oxocyclohexyl)acetate .
  • Fluoroindole derivatives exhibit superior anticancer potency but poorer solubility due to aromaticity and halogenation .

Biological Activity

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is an organic compound with the molecular formula C12H18O4 and a molar mass of 226.27 g/mol. This compound features an ethyl ester group and a keto group, contributing to its reactivity and potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The compound is characterized by its unique cyclohexane structure, which includes a keto group that facilitates nucleophilic addition reactions, and an ester group that can hydrolyze to release corresponding carboxylic acids. These structural features are significant for its biological activity, allowing it to interact with various molecular targets within biological systems.

Property Value
Molecular FormulaC12H18O4
Molar Mass226.27 g/mol
Structural FeaturesEthyl ester, keto group

Mechanisms of Biological Activity

This compound exhibits biological activity that can influence enzyme-catalyzed reactions and metabolic pathways. The compound's ability to modulate enzyme activity through nucleophilic addition and hydrolysis suggests potential therapeutic applications.

  • Enzyme Modulation : The keto group can participate in reactions that alter enzyme activity, which is critical for various metabolic processes.
  • Hydrolysis : The ester group may undergo hydrolysis, leading to the release of carboxylic acids that can further interact with biological systems.

Case Studies and Research Findings

Research on the biological activity of this compound is ongoing, with several studies highlighting its potential applications:

  • Antitumor Activity : A study explored the interactions of similar compounds with cancer cell lines, demonstrating significant reductions in tumor cell viability when treated with derivatives of this compound. The results indicated that such compounds could induce apoptosis in cancer cells while exhibiting antioxidant properties .
  • Enzyme Interaction Studies : Investigations into the compound's mechanism of action revealed its capacity to interact with specific enzymes involved in metabolic pathways. These interactions could potentially lead to novel therapeutic strategies for metabolic disorders .
  • Synthesis and Characterization : The synthesis of this compound typically involves the reaction of 4,4-dimethyl-2-cyclohexen-1-one with ethyl oxalyl chloride under controlled conditions. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can provide insights into its unique properties:

Compound Name Molecular Formula Unique Features
Ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetateC12H18O4Different cyclohexane substituent affecting reactivity
Ethyl 2-cyclohexyl-2-oxoacetateC10H16O3Lacks dimethyl substitution, altering steric hindrance
Ethyl 2-(3-methyl-2-oxocyclohexyl)-2-oxoacetateC12H18O4Variations in cyclohexane positioning influencing behavior

Q & A

Basic: What synthetic methodologies are most effective for preparing Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, and what parameters critically influence reaction yield?

Methodological Answer:
The compound can be synthesized via a Claisen-like condensation between 4,4-dimethyl-2-oxocyclohexanone and diethyl oxalate. A sodium ethoxide catalyst in anhydrous ethanol at 0–5°C is typically employed to minimize side reactions . Key parameters include:

  • Temperature control : Excess heat may lead to diketone decomposition.
  • Catalyst concentration : Optimal molar ratios (e.g., 1:1.2 ketone to oxalate) improve esterification efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, as seen in analogous syntheses .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals confirm its structure?

Methodological Answer:

  • ¹H NMR : Look for the ester methyl triplet (~δ 1.3 ppm, J=7.1 Hz) and the cyclohexyl oxo group’s deshielded protons (δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone) confirm functional groups .
  • Mass Spectrometry (HRMS) : A molecular ion peak at m/z 268.1312 (C₁₃H₁₈O₅⁺) validates the molecular formula .

Advanced: How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., ketone carbonyl vs. ester carbonyl).
  • NBO Analysis : Quantifies charge distribution; the ketone carbonyl typically exhibits higher electrophilicity due to reduced steric hindrance compared to the ester .
  • MD Simulations : Simulate solvent effects (e.g., THF vs. DCM) to assess reaction pathways under varying conditions .

Advanced: How should researchers address contradictory reports on the biological activity of ethyl 2-oxoacetate derivatives?

Methodological Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) to minimize variability .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities as confounding factors .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., fluorophenyl or pyridinyl derivatives) to identify substituent-specific trends .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions : Keep at –20°C in amber vials under argon to prevent hydrolysis or oxidation.
  • Compatibility Testing : Monitor degradation via TLC (silica gel, hexane:ethyl acetate) monthly. Avoid strong acids/bases, as the ester and ketone groups are reactive .
  • Stability Indicators : Discoloration (yellowing) or new IR peaks (~1600 cm⁻¹) signal decomposition .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

  • Derivatization : Introduce substituents at the cyclohexyl ring (e.g., halogens, methyl groups) via Friedel-Crafts alkylation to modulate lipophilicity and target binding .
  • Enzymatic Assays : Test derivatives against serine hydrolases or cytochrome P450 isoforms to map pharmacophore requirements .
  • Co-crystallization Studies : Resolve X-ray structures of the compound bound to target proteins (e.g., HIV reverse transcriptase) to guide rational design .

Advanced: What strategies improve the enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric α-keto ester formation (up to 90% ee) .
  • Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Dynamic NMR : Monitor enantiomerization barriers to optimize reaction times and temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
Reactant of Route 2
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Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

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